3-(Boc-amino)-4-(2-naphthyl)butyric Acid

Stereochemistry Chiral Separation Medicinal Chemistry

3-(Boc-amino)-4-(2-naphthyl)butyric acid, commonly specified by its (R)-enantiomer CAS 219297-10-6, is a synthetic, chiral beta-amino acid derivative. It is characterized by a tert-butyloxycarbonyl (Boc) protected amine on a butyric acid backbone and a 2-naphthyl side chain, giving it a molecular formula of C19H23NO4 and a molecular weight of 329.4 g/mol.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
Cat. No. B12291555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4-(2-naphthyl)butyric Acid
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O
InChIInChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)
InChIKeyRKULNBHGHIPRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Boc-amino)-4-(2-naphthyl)butyric Acid: A Chiral Beta-Amino Acid Building Block for Peptide and Drug Discovery


3-(Boc-amino)-4-(2-naphthyl)butyric acid, commonly specified by its (R)-enantiomer CAS 219297-10-6, is a synthetic, chiral beta-amino acid derivative . It is characterized by a tert-butyloxycarbonyl (Boc) protected amine on a butyric acid backbone and a 2-naphthyl side chain, giving it a molecular formula of C19H23NO4 and a molecular weight of 329.4 g/mol . This compound is primarily utilized as a specialized building block in solid-phase peptide synthesis and medicinal chemistry research .

The Non-Interchangeability of 3-(Boc-amino)-4-(2-naphthyl)butyric Acid: Why Stereochemistry and Side-Chain Motif Matter


Simply substituting this compound with a generic 'Boc-amino acid' or a closely related analog can critically undermine research outcomes due to its unique stereochemical and structural specificity. The compound is defined by its (R)-enantiomerism, which dictates its 3D spatial interaction with chiral biological targets like enzymes and receptors [1]. Furthermore, the 2-naphthyl group is not a passive tag; it actively modulates a molecule's physicochemical properties, including enhanced lipophilicity (logP) and the capacity for pi-pi stacking interactions, which are absent in simple phenylalanine derivatives . Therefore, replacing it with a different stereoisomer (e.g., the (S)-enantiomer) or a different aromatic group (e.g., phenyl or 1-naphthyl) will yield a peptide or small molecule with fundamentally different binding, pharmacokinetic, and functional properties, invalidating comparative biological studies.

Quantitative Differentiation Guide for Procuring 3-(Boc-amino)-4-(2-naphthyl)butyric Acid


Stereochemical Purity Defines Biological Interaction Potential vs. Opposite Enantiomer

The (R)-enantiomer of this compound possesses a specific optical rotation of [α]D25 = 11 ± 2º (C=1 in EtOH), while the (S)-enantiomer (CAS 219297-11-7) has an equal but opposite rotation . This precise stereochemical definition is critical as it directly impacts how the molecule interacts with chiral environments in biological systems, such as the binding pockets of enzymes or receptors [1].

Stereochemistry Chiral Separation Medicinal Chemistry

Positional Isomerism of the Naphthyl Group Impacts Molecular Topology

The 2-naphthyl substitution pattern on the butyric acid core of this compound (CAS 219297-10-6) creates a distinct molecular shape compared to its 1-naphthyl isomer (e.g., Boc-(S)-3-amino-4-(1-naphthyl)-butyric acid, CAS 219297-09-3) [1]. This positional isomerism results in a different vector of projection for the aromatic group, which can significantly alter the potential for pi-pi stacking and the overall molecular fit within a protein binding site.

Structure-Activity Relationship (SAR) Isomerism Medicinal Chemistry

High and Defined Chemical Purity Ensures Reproducible Synthesis

Reputable suppliers provide this compound with a rigorously defined purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity, combined with a clear melting point range of 156 - 162 °C , provides a verifiable quality benchmark that is essential for ensuring consistent and predictable reaction yields in sensitive applications like solid-phase peptide synthesis.

Peptide Synthesis Quality Control Analytical Chemistry

Orthogonal Boc-Protection Strategy for Standard SPPS Protocols

The compound incorporates a base-labile tert-butyloxycarbonyl (Boc) protecting group, which is stable to the mildly acidic conditions used for Fmoc deprotection but can be cleanly removed with strong acid (e.g., TFA) . This orthogonality is a cornerstone of Boc-strategy solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains . In contrast, an analog with an Fmoc group would be incompatible with Boc-SPPS protocols.

Solid-Phase Peptide Synthesis (SPPS) Protecting Groups Synthetic Methodology

Primary Application Scenarios for 3-(Boc-amino)-4-(2-naphthyl)butyric Acid in Research


Synthesis of Conformationally Constrained Peptidomimetics

The defined (R)-stereochemistry and rigid 2-naphthyl side chain of this compound make it an ideal building block for introducing a specific, sterically demanding turn or hydrophobic anchor into a peptide backbone. This is critical for designing peptidomimetics aimed at mimicking the secondary structure of proteins (e.g., beta-turns) to enhance metabolic stability and binding affinity for target receptors .

Medicinal Chemistry for Neurological Targets

The enhanced lipophilicity and potential for aromatic interactions conferred by the 2-naphthyl group make this compound a strategic choice for optimizing lead compounds targeting the central nervous system (CNS) . It can be incorporated into small molecules or peptide analogs to improve blood-brain barrier penetration and modulate target engagement, a crucial step in developing therapeutics for neurological disorders .

Construction of Diverse Peptide Libraries for Drug Discovery

Its ready compatibility with standard Boc-SPPS protocols and high commercial purity (≥98.0% by HPLC) make this compound a reliable, high-fidelity building block for automated synthesizers used to generate peptide libraries. The unique naphthyl moiety introduces chemical diversity beyond standard amino acids, enabling the exploration of new chemical space in high-throughput screening campaigns for hit identification.

Probing Protein-Ligand Interactions

The intrinsic fluorescence of the naphthyl group can be exploited as a spectroscopic probe in biochemical assays. When incorporated into a ligand, changes in the naphthyl fluorescence emission upon target binding can be used to measure binding constants or to study the kinetics of protein-ligand interactions, offering a label-free method for characterizing molecular recognition events.

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